REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[O:4]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[P:18]([OH:22])([OH:21])([O-:20])=[O:19].[Na+:23]>>[OH-:4].[Na+:23].[P:18]([OH:22])([O-:21])([O-:20])=[O:19].[Na+:23].[Na+:23] |f:0.1.2,4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at a temperature of about 55 degrees C
|
Type
|
CUSTOM
|
Details
|
An amount of 241 g of dicalcium phosphate was separated (49% humidity)
|
Type
|
CUSTOM
|
Details
|
leaving a solution of 1960 ml
|
Name
|
NaOH
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Name
|
disodium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[O:4]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[P:18]([OH:22])([OH:21])([O-:20])=[O:19].[Na+:23]>>[OH-:4].[Na+:23].[P:18]([OH:22])([O-:21])([O-:20])=[O:19].[Na+:23].[Na+:23] |f:0.1.2,4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at a temperature of about 55 degrees C
|
Type
|
CUSTOM
|
Details
|
An amount of 241 g of dicalcium phosphate was separated (49% humidity)
|
Type
|
CUSTOM
|
Details
|
leaving a solution of 1960 ml
|
Name
|
NaOH
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Name
|
disodium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |